

GSK429286A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GSK429286A

Cat. No.: B1683960

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GSK429286A is a potent and selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of its core properties, experimental applications, and mechanism of action for researchers, scientists, and drug development professionals.

Core Compound Information

Property	Value
CAS Number	864082-47-3
Molecular Weight	432.37 g/mol
Molecular Formula	C ₂₁ H ₁₆ F ₄ N ₄ O ₂

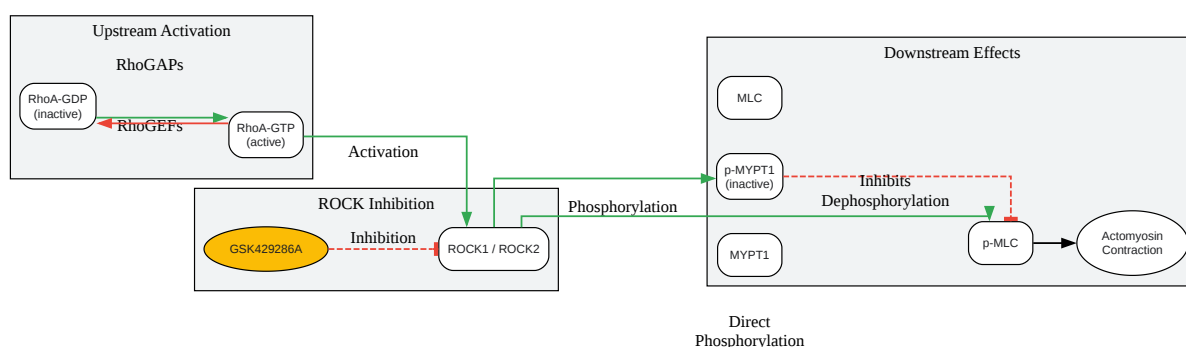
Quantitative Data: In Vitro Inhibitory Activity

GSK429286A has been characterized by its inhibitory activity against several kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Target Kinase	IC50 Value
ROCK1	14 nM[1][2]
ROCK2	63 nM[2]
RSK	780 nM (0.78 μ M)[1][2]
p70S6K	1940 nM (1.94 μ M)[1][2]
Functional Assay	IC50 Value
Rat Aortic Ring Dilation	190 nM[1][2]

Signaling Pathway: The Role of GSK429286A in the Rho/ROCK Pathway

GSK429286A exerts its effects by inhibiting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling cascade plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction. By inhibiting ROCK, **GSK429286A** can modulate these downstream events.



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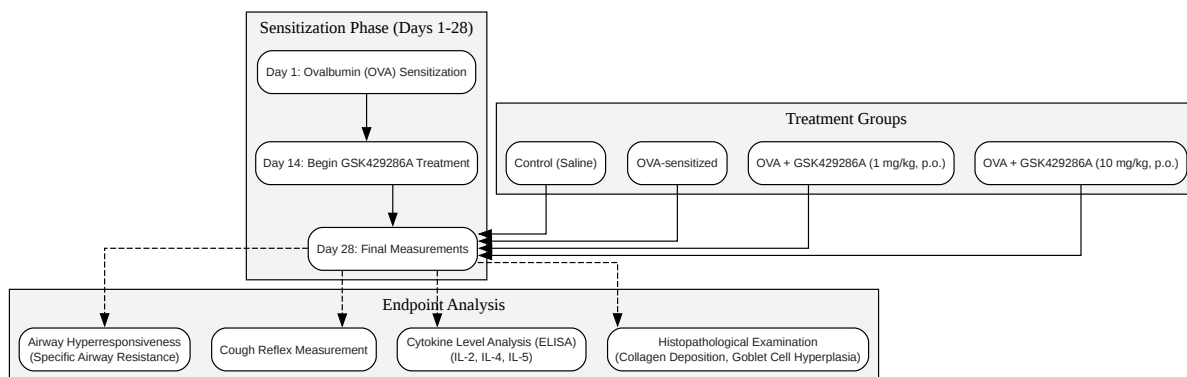
Caption: **GSK429286A** inhibits ROCK, preventing downstream phosphorylation events.

Experimental Protocols

In Vivo Model of Allergic Airway Inflammation

An experimental model of allergic asthma in guinea pigs has been used to evaluate the anti-inflammatory and anti-remodeling effects of **GSK429286A**.^[3]

Experimental Workflow



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Caption: Workflow for the in vivo evaluation of **GSK429286A**.

Methodology:

- Animal Model: Male Dunkin-Hartley guinea pigs are sensitized with ovalbumin (OVA) over a 28-day period to induce allergic airway inflammation.[4]
- Treatment: **GSK429286A** is administered orally at doses of 1 mg/kg and 10 mg/kg daily for the last 14 days of the sensitization period.[4]
- Airway Hyperresponsiveness: Specific airway resistance is measured in response to histamine inhalation.[4]
- Cough Reflex: The number of coughs is counted after inhalation of citric acid.[4]
- Cytokine Analysis: Lung tissue homogenates are analyzed for levels of inflammatory cytokines (IL-2, IL-4, IL-5) using ELISA.[3]
- Histopathology: Lung tissue sections are examined for markers of airway remodeling, including collagen deposition and goblet cell hyperplasia.[3]

Quantitative In Vivo Results: Oral administration of **GSK429286A** in a guinea pig model of allergic asthma resulted in the following significant effects:

- Reduction in specific airway resistance after histamine challenge.[4]
- Decrease in the number of coughs induced by citric acid.[4]
- Significant reduction in the levels of inflammatory cytokines IL-2, IL-4, and IL-5 in lung homogenates.[3]
- Amelioration of airway remodeling, as evidenced by reduced collagen deposition and goblet cell hyperplasia.[3]

In Vitro Western Blot for Phosphorylated MYPT1

To assess the cellular activity of **GSK429286A**, a Western blot can be performed to measure the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct downstream target of ROCK.

Methodology:

- Cell Culture and Treatment: Culture appropriate cells (e.g., HEK-293 or vascular smooth muscle cells) and treat with varying concentrations of **GSK429286A** for a specified time. A positive control (e.g., a RhoA activator) can be included.
- Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., p-MYPT1 Thr853).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., total MYPT1 or β -actin).

Pharmacokinetics

In male Sprague-Dawley rats, **GSK429286A** has demonstrated an oral bioavailability of 61%. [1][2] Oral administration of single doses ranging from 3-30 mg/kg in spontaneously hypertensive rats led to a dose-dependent reduction in mean arterial pressure, with a maximal decrease of 50 mmHg observed approximately 2 hours after a 30 mg/kg dose.[1][2]

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